2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone
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Overview
Description
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzothiazole ring, an ethoxy group, and a phenylethanone moiety
Preparation Methods
The synthesis of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone can be achieved through a series of chemical reactions. One common method involves the reaction of benzothiazole with ethyl mercaptan to form 2-mercaptobenzothiazole. This intermediate is then reacted with an alkylating agent, such as ethyl iodide, to introduce the ethoxy group. The final step involves the reaction of the ethoxy-substituted benzothiazole with phenacyl bromide to yield the desired compound .
Chemical Reactions Analysis
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioxidant properties. In medicine, it is being explored for its potential as a therapeutic agent due to its unique chemical structure. Additionally, in the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone stands out due to its unique combination of functional groups. Similar compounds include 2-amino-6-ethoxybenzothiazole and ethyl (6-ethoxy-1,3-benzothiazol-2-yl)amino(oxo)acetate. These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-2-20-13-8-9-14-16(10-13)22-17(18-14)21-11-15(19)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEFYIAPZLQTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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